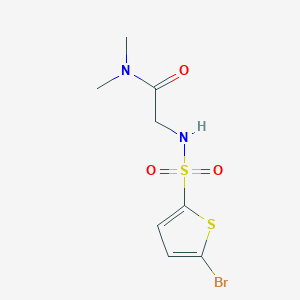
2-((5-Bromothiophene)-2-sulfonamido)-N,N-dimethylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-Bromothiophene)-2-sulfonamido)-N,N-dimethylacetamide is a synthetic organic compound that belongs to the class of sulfonamides It features a brominated thiophene ring attached to a sulfonamide group, which is further connected to a dimethylacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromothiophene)-2-sulfonamido)-N,N-dimethylacetamide typically involves a multi-step process:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Sulfonamide Formation: The brominated thiophene is then reacted with a sulfonamide precursor, such as sulfonyl chloride, in the presence of a base like pyridine to form the sulfonamide derivative.
Acetamide Coupling: Finally, the sulfonamide derivative is coupled with N,N-dimethylacetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-((5-Bromothiophene)-2-sulfonamido)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction can yield thiophene derivatives with altered electronic properties.
科学研究应用
2-((5-Bromothiophene)-2-sulfonamido)-N,N-dimethylacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antiviral agent due to its sulfonamide moiety.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It is used in studies involving enzyme inhibition and protein binding due to its structural features.
作用机制
The mechanism of action of 2-((5-Bromothiophene)-2-sulfonamido)-N,N-dimethylacetamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site . Additionally, the brominated thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .
相似化合物的比较
Similar Compounds
5-Bromothiophene-2-carboxaldehyde: A related compound with a carboxaldehyde group instead of a sulfonamide.
2-Ethylhexyl 5-Bromothiophene-2-Carboxylate: Another derivative with an ester group, used in antibacterial studies.
Uniqueness
2-((5-Bromothiophene)-2-sulfonamido)-N,N-dimethylacetamide is unique due to its combination of a brominated thiophene ring and a sulfonamide group, which imparts distinct electronic and biological properties. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C8H11BrN2O3S2 |
|---|---|
分子量 |
327.2 g/mol |
IUPAC 名称 |
2-[(5-bromothiophen-2-yl)sulfonylamino]-N,N-dimethylacetamide |
InChI |
InChI=1S/C8H11BrN2O3S2/c1-11(2)7(12)5-10-16(13,14)8-4-3-6(9)15-8/h3-4,10H,5H2,1-2H3 |
InChI 键 |
MQGNWULKZJPTLU-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)CNS(=O)(=O)C1=CC=C(S1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


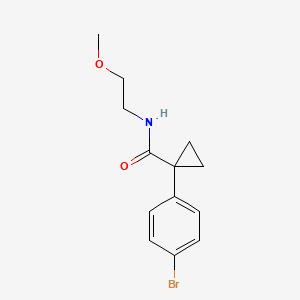
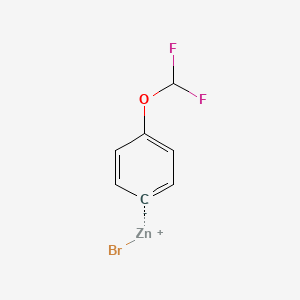
![Methyl 7-(dibenzylamino)-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B14896678.png)
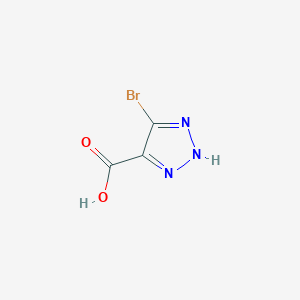

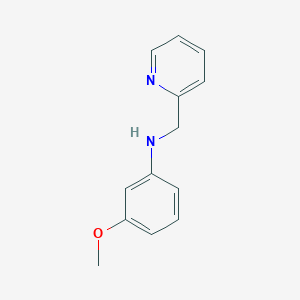
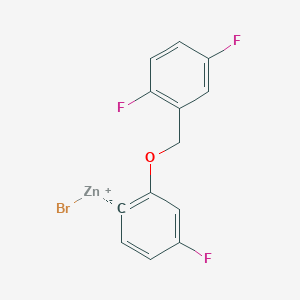
![3-Aminotetrahydrofuro[2,3-c]pyridine-5,7(4H,6H)-dione](/img/structure/B14896723.png)
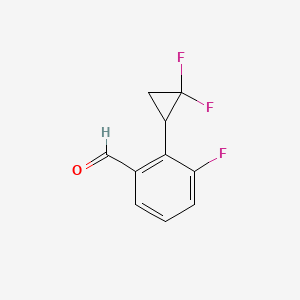
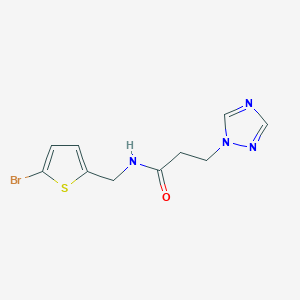
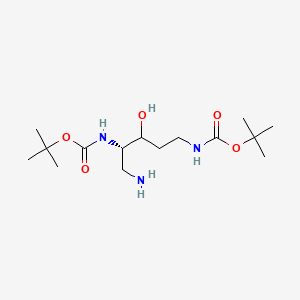
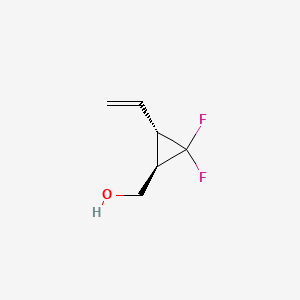
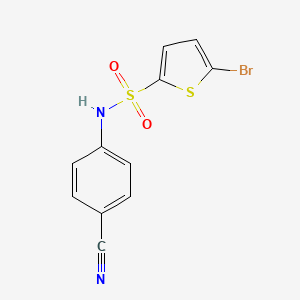
![bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane](/img/structure/B14896750.png)
